DL-threo-β-benzyloxyaspartate ammonium is a compound that functions primarily as a glutamate uptake inhibitor. It is an analogue of aspartate and has been extensively studied for its effects on excitatory neurotransmission in the central nervous system. This compound plays a crucial role in understanding the mechanisms of glutamate transport and its implications in various neurological conditions.
DL-threo-β-benzyloxyaspartate ammonium is synthesized from the natural amino acid aspartate and is often used in biochemical research to study glutamate transporters. The compound is derived from threo-β-benzyloxyaspartate, which has been modified to enhance its inhibitory properties on glutamate transporters.
DL-threo-β-benzyloxyaspartate ammonium is classified as a glutamate transporter inhibitor. It specifically targets excitatory amino acid transporters, which are responsible for the reuptake of glutamate from the synaptic cleft, thus modulating synaptic transmission and preventing excitotoxicity.
The synthesis of DL-threo-β-benzyloxyaspartate ammonium involves several key steps:
The synthetic route can vary, but it generally involves:
DL-threo-β-benzyloxyaspartate ammonium has a complex molecular structure characterized by:
The molecular formula is typically represented as , with a molecular weight of approximately 252.27 g/mol. The structural representation includes stereochemistry that affects its biological activity.
DL-threo-β-benzyloxyaspartate ammonium primarily participates in:
Kinetic studies reveal that DL-threo-β-benzyloxyaspartate ammonium competes with glutamate for binding sites on transporters, effectively increasing extracellular glutamate concentrations when administered.
The mechanism by which DL-threo-β-benzyloxyaspartate ammonium exerts its effects involves:
Research indicates that this compound can significantly impact neuronal excitability and has been shown to modulate responses in various experimental models, including those assessing visual system activation .
DL-threo-β-benzyloxyaspartate ammonium is typically characterized by:
Key chemical properties include:
DL-threo-β-benzyloxyaspartate ammonium has several important applications in scientific research:
The development of DL-TBOA (DL-threo-β-Benzyloxyaspartate) ammonium originated from systematic modifications of β-hydroxyaspartate scaffolds, spearheaded by Shimamoto and colleagues in the late 1990s. Early work identified DL-threo-β-hydroxyaspartate (THA) as a weak inhibitor of excitatory amino acid transporters (EAATs), but its efficacy was limited by transportability—THA could be translocated into cells via EAATs, reducing its extracellular inhibitory potency [7] [8]. To address this, the hydroxyl group of THA was replaced with a benzyloxy moiety, yielding TBOA. This modification conferred two critical advantages:
Further optimization focused on salt formation. Converting DL-TBOA to its ammonium salt (Figure 1) improved aqueous solubility (up to 5 mM in water vs. 100 mM in DMSO for the free acid), facilitating in vitro pharmacological assays [7]. The racemic mixture (DL-form) was retained due to synthetic efficiency, though subsequent studies confirmed L-threo-TBOA exhibits marginally higher activity [8].
Table 1: Inhibitory Potency (IC~50~) of DL-TBOA Ammonium Across EAAT Subtypes
EAAT Subtype | IC~50~ (μM) | Biological System |
---|---|---|
EAAT1 | 70.0 | COS-1 cells expressing hEAAT1 |
EAAT2 | 6.0 | COS-1 cells expressing hEAAT2 |
EAAT3 | 6.0 | COS-1 cells expressing hEAAT3 |
EAAT4 | 4.4* | Xenopus oocyte expression |
EAAT5 | 3.2* | Xenopus oocyte expression |
DL-TBOA ammonium’s mechanism hinges on its competitive yet non-transportable binding mode. Unlike substrates (e.g., glutamate), DL-TBOA occupies the EAAT substrate-binding site but cannot undergo the conformational shifts required for translocation. This arises from:
Kinetic analyses confirm DL-TBOA’s non-transportability. In [³H]-D-aspartate uptake assays, DL-TBOA ammonium:
Table 2: Inhibition Constants (K~i~) of DL-TBOA Ammonium
Transporter | K~i~ (μM) | Assay System |
---|---|---|
EAAT1 (human) | 42.0 | [¹⁴C]Glutamate uptake in COS-1 |
EAAT2 (human) | 5.7 | [¹⁴C]Glutamate uptake in COS-1 |
EAAT4 | 4.4 | Electrophysiology in oocytes |
EAAT5 | 3.2 | Electrophysiology in oocytes |
DL-TBOA ammonium’s pharmacophore shares core features with other EAAT inhibitors but exhibits distinct selectivity and binding dynamics:
Core Scaffold Comparison:
Binding Mode Insights:
X-ray crystallography of EAAT1–inhibitor complexes reveals:
Table 3: Selectivity Profiles of EAAT Inhibitors
Compound | EAAT1 IC~50~ (μM) | EAAT2 IC~50~ (μM) | EAAT3 IC~50~ (μM) | Selectivity Profile |
---|---|---|---|---|
DL-TBOA ammonium | 70.0 | 6.0 | 6.0 | Pan-EAAT |
TFB-TBOA | 0.02 | 0.01 | 0.17 | EAAT1/2 > EAAT3 |
WAY-213613 | 5.0 | 0.085 | 3.8 | EAAT2-selective |
UCPH-101 | 0.66 | >100 | >100 | EAAT1-selective |
Data compiled from [7] [8] [10]
Subpocket Exploitation:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9